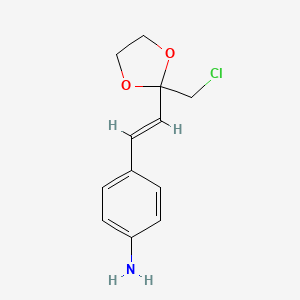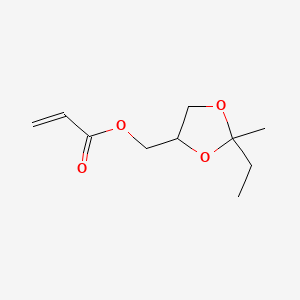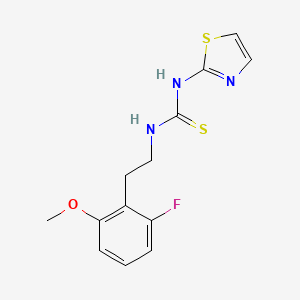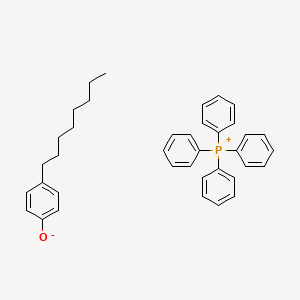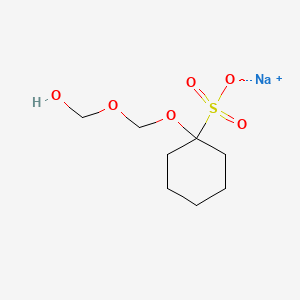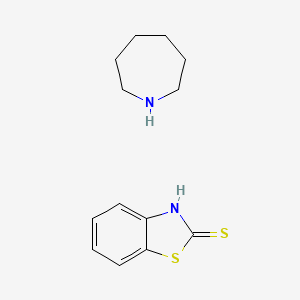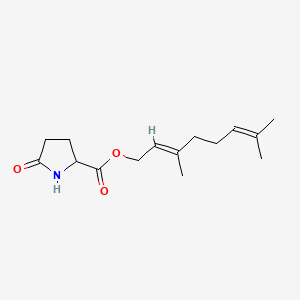
(E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate is a chemical compound that combines a terpenoid structure with a proline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate typically involves the esterification of 5-oxo-DL-proline with (E)-3,7-Dimethylocta-2,6-dienol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It can be utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of (E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Ethyl 5-oxo-DL-prolinate: A similar compound with an ethyl ester group instead of the (E)-3,7-Dimethylocta-2,6-dienyl group.
Methyl 5-oxo-DL-prolinate: Another related compound with a methyl ester group.
Uniqueness
(E)-3,7-Dimethylocta-2,6-dienyl 5-oxo-DL-prolinate is unique due to its combination of a terpenoid structure with a proline derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
64431-72-7 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
[(2E)-3,7-dimethylocta-2,6-dienyl] 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-11(2)5-4-6-12(3)9-10-19-15(18)13-7-8-14(17)16-13/h5,9,13H,4,6-8,10H2,1-3H3,(H,16,17)/b12-9+ |
InChIキー |
FFPMVCGLQVJUJY-FMIVXFBMSA-N |
異性体SMILES |
CC(=CCC/C(=C/COC(=O)C1CCC(=O)N1)/C)C |
正規SMILES |
CC(=CCCC(=CCOC(=O)C1CCC(=O)N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



